molecular formula C11H14ClNO2 B057573 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide CAS No. 1030624-36-2

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Cat. No. B057573
Key on ui cas rn: 1030624-36-2
M. Wt: 227.69 g/mol
InChI Key: CASIMBRPWDCQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299241B2

Procedure details

2-(4-Chlorophenyl)acetic acid (1.9 kg, 11.1 mol, 1.00 eq), toluene (1 L), phenylboronic acid (67 g, 549 mmo, 0.049 eq.), and boric acid (68 g, 1.10 mol. 0.099 eq) where charged to a 20 L jacketed reactor in the specified order. After the resulting mixture had been heated with stirring to 40° C., 1-amino-2-propanol (908 g, 12.09 mol, 1.085 eq) and toluene (1 L) were added. The reaction mixture was then heated to reflux while the water coproduct was removed in a Dean-Stark trap. Refluxing and water removal were continued until conversion of 2-(4-chlorophenyl)acetic acid exceeded 98%. Such conversion is usually achieved with 8-12 hours of refluxing. Water coproduct removed in the Dean-Stark trap totaled 265 mL (14.72 mol). After the reaction mixture had been cooled to 60-70° C., 5 wt % aqueous sodium bicarbonate (2 L) was added slowly while the reaction mixture was maintained at 60-70° C. Water (10 mL) was then added slowly while the stirred reaction mixture was maintained at ≧50° C. The diluted reaction mixture was cooled to 30° C. and stirred at that temperature for 30 minutes. The resulting solid precipitate was filtered and vacuum dried for 48 hours at 50° C. to provide 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide (2.356 kg, 92.9% yield not corrected for purity, 90.12% purity by HPLC peak area).
Quantity
1.9 kg
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
908 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C1(B(O)O)C=CC=CC=1.B(O)(O)O.[NH2:25][CH2:26][CH:27]([OH:29])[CH3:28]>O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH:25][CH2:26][CH:27]([OH:29])[CH3:28])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.9 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
67 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
68 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
908 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring to 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the resulting mixture had been heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
CUSTOM
Type
CUSTOM
Details
was removed in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
water removal
TEMPERATURE
Type
TEMPERATURE
Details
of refluxing
CUSTOM
Type
CUSTOM
Details
Water coproduct removed in the Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been cooled to 60-70° C.
ADDITION
Type
ADDITION
Details
5 wt % aqueous sodium bicarbonate (2 L) was added slowly while the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 60-70° C
ADDITION
Type
ADDITION
Details
Water (10 mL) was then added slowly while the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at ≧50° C
CUSTOM
Type
CUSTOM
Details
The diluted reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 30° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried for 48 hours at 50° C.
Duration
48 h

Outcomes

Product
Details
Reaction Time
10 (± 2) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)NCC(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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